molecular formula C14H14N2O3 B5791742 3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide

3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide

Cat. No. B5791742
M. Wt: 258.27 g/mol
InChI Key: CFUCNBMJRQFELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as MFCI and is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. In

Mechanism of Action

The mechanism of action of MFCI is not fully understood. However, it is believed that MFCI exerts its biological effects through the inhibition of various enzymes and signaling pathways. MFCI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, MFCI may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
MFCI has been shown to have a number of biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may help to protect cells from oxidative damage. MFCI has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. In addition, MFCI has been found to have anti-inflammatory properties, which may help to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using MFCI in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. MFCI is also relatively easy to handle and can be stored for extended periods of time without significant degradation. However, one of the limitations of using MFCI in lab experiments is that it may not be suitable for all types of experiments. For example, MFCI may not be suitable for experiments that require the use of living organisms.

Future Directions

There are several future directions for research on MFCI. One potential direction is to investigate the potential of MFCI as a therapeutic agent for the treatment of various diseases. Another potential direction is to explore the mechanism of action of MFCI in more detail. Additionally, further research could be conducted to investigate the potential of MFCI as a precursor for the synthesis of new pharmaceuticals and agrochemicals.

Synthesis Methods

MFCI can be synthesized through a multi-step process starting from 3-nitroaniline. The first step involves the reduction of 3-nitroaniline to 3-aminoaniline, which is then subjected to a series of reactions to yield MFCI. One of the most commonly used methods for synthesizing MFCI is the reaction of 3-nitroaniline with 2-methyl-3-furoic acid chloride in the presence of a base such as triethylamine.

Scientific Research Applications

MFCI has a wide range of applications in scientific research. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. MFCI has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-4-3-5-11(8-9)13(15)16-19-14(17)12-6-7-18-10(12)2/h3-8H,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUCNBMJRQFELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=C(OC=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=C(OC=C2)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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